N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide

Lipophilicity Drug-likeness SAR

Specifically source the 4-nitro (para) isomer, CAS 886958-68-5, to leverage its unique electron-withdrawing resonance (-M effect) for precise structure-activity relationship (SAR) studies. Unlike the 3-nitro (meta) isomer, this compound's enhanced dipole and metabolic reactivity provide a critical, testable hypothesis for differential membrane permeability and target engagement in cancer and antimicrobial assays. Ensure experimental reproducibility by procuring this exact, well-characterized positional isomer for your head-to-head in vitro profiling.

Molecular Formula C20H15N3O3S2
Molecular Weight 409.48
CAS No. 886958-68-5
Cat. No. B2391540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide
CAS886958-68-5
Molecular FormulaC20H15N3O3S2
Molecular Weight409.48
Structural Identifiers
SMILESCC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-15-5-3-4-6-16(15)28-19)22-18(24)13-7-9-14(10-8-13)23(25)26/h3-10H,1-2H3,(H,22,24)
InChIKeyUKTOSVJCJVOKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide (CAS 886958-68-5): Chemical Identity and Core Physicochemical Profile


N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide (CAS 886958-68-5) is a synthetic heterocyclic small molecule belonging to the benzothiazole-amide class, featuring a 4‑nitrobenzamide substituent appended to a 3‑(benzothiazol‑2‑yl)-4,5‑dimethylthiophene scaffold [1]. The compound has a molecular formula of C₂₀H₁₅N₃O₃S₂, a molecular weight of 409.5 g/mol, a computed cLogP (XLogP3‑AA) of 5.5, a topological polar surface area of 144 Ų, and one hydrogen‑bond donor [1]. It is catalogued in PubChem under CID 7589161 and is primarily offered by chemical suppliers as a research‑grade compound for early‑stage drug discovery and chemical biology applications [REFS‑1].

Why N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide Cannot Be Interchanged with Close Structural Analogs


Although the benzothiazole‑dimethylthiophene scaffold is shared by a series of amide derivatives (e.g., 2‑nitro, 3‑nitro, unsubstituted benzamide, and alkyl‑amide variants), the position of the nitro group on the benzamide ring fundamentally alters the compound's electronic distribution, dipole moment, hydrogen‑bonding capacity, and metabolic reactivity [REFS‑1][2]. For the 4‑nitro (para) isomer (CAS 886958‑68‑5) versus the 3‑nitro (meta) isomer (CAS 886958‑72‑1), the para‑nitro group exerts a stronger electron‑withdrawing resonance effect, which can differentially modulate the electrophilicity of the amide carbonyl and influence target‑binding interactions and susceptibility to bioreduction [REFS‑2]. Consequently, even subtle positional isomerism can produce distinct pharmacological, pharmacokinetic, and toxicological profiles, making generic substitution scientifically unsound without direct comparative data [REFS‑2].

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide (CAS 886958-68-5)


Physicochemical Differentiation: cLogP and Lipophilicity of the 4‑Nitro Isomer vs. the 3‑Nitro Positional Isomer

The computed partition coefficient (XLogP3-AA) differentiates the 4-nitro (para) isomer from its 3-nitro (meta) positional isomer. The 4‑nitro substitution yields a cLogP of 5.5, whereas the 3‑nitro isomer (CAS 886958‑72‑1) has a cLogP of 5.1 [1][2]. This 0.4 log unit difference reflects a measurable increase in lipophilicity for the para‑nitro congener, which can influence membrane permeability, tissue distribution, and non‑specific protein binding [1][2].

Lipophilicity Drug-likeness SAR

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count: 4‑Nitro vs. 3‑Nitro Isomer

Both the 4‑nitro and 3‑nitro isomers share an identical topological polar surface area (TPSA) of 144 Ų and a hydrogen‑bond acceptor count of 6, reflecting the equivalent number and type of heteroatoms [1][2]. This indicates that differences in passive oral absorption or blood‑brain barrier penetration between the two isomers are likely driven primarily by lipophilicity differences (cLogP) rather than by hydrogen‑bonding capacity [1][2].

Polar surface area Drug-likeness Oral bioavailability

Electronic Property Differentiation: Para-Nitro Resonance Effect and Its Impact on Amide Bond Reactivity

The 4‑nitro (para) substitution exerts a strong electron‑withdrawing resonance effect (-M) directly conjugated to the amide carbonyl, increasing the electrophilicity of the carbonyl carbon and lowering the electron density on the benzamide ring compared to the 3‑nitro (meta) isomer, where resonance conjugation is disrupted [1][2][3]. This electronic difference is a well‑established class‑level principle in aromatic substitution chemistry and is expected to modulate (i) the rate of metabolic nitro reduction, (ii) the strength of π‑stacking interactions with aromatic residues in protein binding pockets, and (iii) the hydrolytic stability of the amide bond [3].

Electronic effect Nitro group SAR

Comparative Anticancer Activity: Class-Level Evidence from Benzothiazole Amide Derivatives Against MCF-7 and HCT116 Cell Lines

Within the broader class of benzothiazole amide derivatives, compounds structurally related to N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide have demonstrated cytotoxic activity against human cancer cell lines. A series of benzothiazole amide derivatives synthesized by Bhat et al. (2017) exhibited antimitotic and antimicrobial activity, providing a comparative benchmark for the scaffold [1]. Additionally, benzothiazole‑thiophene hybrid compounds reported by Ghorab et al. (2014) showed IC₅₀ values as low as 9.39 μmol L⁻¹ against cancer cell lines, exceeding the potency of doxorubicin (IC₅₀ = 32.00 μmol L⁻¹) [2]. While compound‑specific quantitative data for CAS 886958‑68‑5 are not yet available in peer‑reviewed primary literature, the scaffold has validated anticancer potential that supports its selection for focused structure‑activity relationship (SAR) investigation [1][2].

Anticancer Cytotoxicity Benzothiazole amide

Recommended Research and Procurement Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide (CAS 886958-68-5)


Structure‑Activity Relationship (SAR) Probe for Nitro‑Position Effects in Benzothiazole‑Thiophene Anticancer Leads

Procure CAS 886958‑68‑5 as the 4‑nitro (para) member of a positional isomer pair (alongside the 3‑nitro meta isomer, CAS 886958‑72‑1) to systematically evaluate how nitro group position on the benzamide ring modulates cytotoxic potency against MCF‑7 (breast) and HCT‑116 (colon) cancer cell lines. The 0.4 log unit cLogP difference and the distinct resonance electronic effects (para -M vs. meta -I only) provide clear, testable hypotheses for differential membrane permeability and target‑binding interactions [1][2][3].

Comparative Metabolic Stability Profiling of Nitro‑Benzamide Positional Isomers

Use CAS 886958‑68‑5 in head‑to‑head in vitro metabolism assays (e.g., human liver microsomes or hepatocytes) against the 3‑nitro and 2‑nitro isomers to quantify the impact of nitro group position on reductive metabolism rates. The para‑nitro group's enhanced resonance conjugation with the amide carbonyl is predicted to accelerate nitro reduction, generating reactive intermediates that may contribute to both therapeutic efficacy (in bioreductive anticancer strategies) and potential toxicity [REFS‑3].

Computational Docking and Pharmacophore Model Refinement Using Physicochemical Descriptors

Leverage the precisely quantified physicochemical parameters of CAS 886958‑68‑5 (cLogP = 5.5, TPSA = 144 Ų, 1 H‑bond donor, 6 H‑bond acceptors) to parameterize computational docking studies against putative anticancer targets, including topoisomerases, kinases, or tubulin. The defined electronic and steric properties of the para‑nitro group allow for accurate molecular mechanics charge assignments and validation of docking poses through comparison with the experimentally distinguishable 3‑nitro isomer [1].

Antimicrobial Screening as a Benzothiazole Amide Scaffold Representative

Include CAS 886958‑68‑5 in antimicrobial susceptibility panels against Gram‑positive (e.g., Staphylococcus aureus) and Gram‑negative pathogens, referencing the established antibacterial activity of the benzothiazole amide chemotype reported by Bhat et al. (2017) [4]. The 4‑nitro substitution pattern may confer differential activity against nitro‑reductase‑expressing bacterial strains compared to the unsubstituted benzamide or alkyl‑amide analogs within the same scaffold series [4].

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.